![molecular formula C16H16N2O3 B2448493 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one CAS No. 462068-03-7](/img/structure/B2448493.png)
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one
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Overview
Description
Scientific Research Applications
Chemical Structure and Isolation
- Chemical Elucidation : 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, a compound with a similar structure, was isolated from Melicope moluccana T.G. Hartley. Its structure was determined using spectroscopy techniques (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Synthesis and Modification
- One-step Formation : A study reported the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which are structurally related, through a photoaddition process (Suginome, Seko, Konishi, & Kobayashi, 1991).
- Pseudobase Formation : Research explored the formation of pseudobases from the reaction of furoquinolinones with methyl iodide, leading to compounds like 4-methoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2(1H)-ones (Gaston & Grundon, 1989).
Biological Applications
- Antitubercular Agents : A study synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, showing in vitro antitubercular activity, which indicates potential applications in treating tuberculosis (Karkara, Mishra, Singh, & Panda, 2020).
Psycho-Neurotropic Profiling
- Psycho- and Neurotropic Properties : The psycho- and neurotropic properties of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, with structural similarities, have been studied in vivo, showing specific sedative and anti-amnesic activities (Podolsky, Shtrygol’, & Zubkov, 2017).
Photochemical and Biological Activities
- Synthesis and Biological Properties : 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones were synthesized and studied for biological activities, including antiproliferative and photochemotherapeutic potentials (Chilin, Marzano, Baccichetti, Simonato, & Guiotto, 2003).
Anti-Inflammatory Evaluation
- Synthesis and Anti-inflammatory Evaluation : A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized, showing significant anti-inflammatory properties (Chen, Zhao, Lu, Tzeng, & Wang, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-7-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-13-5-4-11-7-12(16(19)18-15(11)8-13)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMGOIIARFPTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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